molecular formula C6H12O3 B1590528 cis-2,5-Bishydroxymethyl-tetrahydrofuran CAS No. 2144-40-3

cis-2,5-Bishydroxymethyl-tetrahydrofuran

Cat. No. B1590528
CAS RN: 2144-40-3
M. Wt: 132.16 g/mol
InChI Key: YCZZQSFWHFBKMU-OLQVQODUSA-N
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Description

Cis-2,5-Bishydroxymethyl-tetrahydrofuran is a tetrahydrofuran compound substituted with two hydroxymethyl groups . It is potentially useful as a fragment for the synthesis of small molecules, nucleoside derivatives, and materials .


Synthesis Analysis

While specific synthesis methods for cis-2,5-Bishydroxymethyl-tetrahydrofuran were not found in the search results, it is mentioned that it can be used as an intermediate in organic synthesis .


Molecular Structure Analysis

The cis-2,5-Bishydroxymethyl-tetrahydrofuran molecule contains a total of 21 bonds. There are 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 2 hydroxyl groups, 2 primary alcohols, 1 ether (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

Cis-2,5-Bishydroxymethyl-tetrahydrofuran is an oily liquid substance. It is soluble in Chloroform, Ethyl Acetate, and Methanol. It has a melting point of 130.5 °C and a boiling point of 134 °C at a pressure of 3 Torr. Its density is predicted to be 1.130±0.06 g/cm3 .

Scientific Research Applications

Homogeneous Catalysis in Organic Synthesis One study explores the synthesis of heterobimetallic complexes using cis-2,5-bis[N,N-((2,6-diisopropylphenyl)amino)methyl]tetrahydrofuran as a ligand for rare-earth metal centers. This ligand facilitated the formation of complexes with unique coordination modes, showcasing the application of cis-2,5-bishydroxymethyl-tetrahydrofuran derivatives in organometallic chemistry and catalysis (Zimmermann et al., 2006).

Stereoselective Synthesis in Organic Chemistry Another research focus is on the Lewis acid-catalyzed rearrangements leading to cis- and trans-2,3-disubstituted tetrahydrofuran derivatives, highlighting the compound's role in the stereoselective synthesis of complex molecules. This process is crucial for the development of pharmaceuticals and natural product synthesis (Ghosh & Belcher, 2020).

Enzymatic Synthesis for Chiral Molecules The enzyme-catalyzed asymmetric hydrolysis of meso-diesters derived from cis-2,5-bis(hydroxymethyl)tetrahydrofuran demonstrates the compound's utility in producing optically active derivatives, vital for the synthesis of chiral pharmaceuticals and materials (Naemura et al., 1988).

Catalytic Hydrogenation for Biomaterials Research into the homogeneous catalysed hydrogenation of hydroxymethylfurfural (HMF) to tetrahydrofuran-dimethanol (THFDM) using different catalyst systems illustrates the application of cis-2,5-bishydroxymethyl-tetrahydrofuran derivatives in converting bio-based feedstocks into valuable chemicals, contributing to the development of sustainable materials and energy sources (Cadu et al., 2018).

Natural Product Synthesis and Biological Evaluation The synthesis of natural product analogs and biological evaluation of compounds containing tetrahydrofuran units, including cis-2,5-disubstituted derivatives, is crucial for drug discovery and the study of biological pathways. Such research contributes to the understanding of natural product biosynthesis and the development of novel therapeutics (Yamakawa et al., 2015).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name

[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZZQSFWHFBKMU-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273175
Record name cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,5-Bishydroxymethyl-tetrahydrofuran

CAS RN

2144-40-3
Record name cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2144-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Tetrahydrofurandimethanol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2,5-Bis(hydroxymethyl)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-TETRAHYDROFURANDIMETHANOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZG2W7X75O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 2 gal. stainless steel stirred autoclave was charged 1420.5 g. of 2,5-dihydroxymethylfuran and 113.68 g. of the cationic ruthenium zeolite and 1 gal. of methanol. The system was pressurized with H2 to 3500 psig and heated to 30° C. An exothermic gas uptake was seen and the temperature rose within a minute to 82° C. Cooling water was started to control the exothermic reaction. After 5 hours, gas uptake had essentially ceased and gas chromatographic analysis indicated no starting material was present. Distillation gave 92 percent yield of 2,5-dihydroxymethyl tetrahydrofuran and about 8 percent of a product identified as 5-methyl tetrahydrofuran-2-methanol (hydrogenolysis product).
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Synthesis routes and methods III

Procedure details

Into a 300 ml stainless steel autoclave was charged 40.03 g. 2,5-bis-(hydroxymethyl)furan, 100 ml methanol and 3 g. of cationic ruthenium zeolite. After pressurizing with H2 to 1900 psig and initiating stirring, the exothermic reduction occurred increasing the temperature from 30° C. (reaction temperature) to 61° C. The reduction temperature started to decrease as the reduction slowed down. The reduction was complete in 30 minutes and workup gave 99 percent 2,5-bis-hydroxymethyl tetrahydrofuran as the sole product (verified by analysis).
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Synthesis routes and methods IV

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Raney nickel [ethanol was added three times to 50% commercial aqueous Raney nickel suspension (5 mL) from Acros, and decanted] was added to a solution of (5-hydroxymethylfuran-2-yl)methanol (RK-325) (3.46 g, 27 mmol) in absolute ethanol (100 mL), and hydrogenated overnight at room temperature and at a pressure of 2 bar (hydrogen consumption 61 mmol). The reaction mixture was filtered and the filtrate was concentrated under vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2,5-Bishydroxymethyl-tetrahydrofuran
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cis-2,5-Bishydroxymethyl-tetrahydrofuran
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cis-2,5-Bishydroxymethyl-tetrahydrofuran
Reactant of Route 4
cis-2,5-Bishydroxymethyl-tetrahydrofuran
Reactant of Route 5
cis-2,5-Bishydroxymethyl-tetrahydrofuran
Reactant of Route 6
cis-2,5-Bishydroxymethyl-tetrahydrofuran

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